Methyl 4-((cyclopropylmethyl)amino)benzoate Methyl 4-((cyclopropylmethyl)amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20452860
InChI: InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Methyl 4-((cyclopropylmethyl)amino)benzoate

CAS No.:

Cat. No.: VC20452860

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-((cyclopropylmethyl)amino)benzoate -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl 4-(cyclopropylmethylamino)benzoate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3
Standard InChI Key LZKPDJXKXBKWAF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NCC2CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 4-((cyclopropylmethyl)amino)benzoate consists of a benzoate ester core substituted at the para position with an amino group linked to a cyclopropylmethyl moiety. The cyclopropane ring introduces significant steric strain and electronic effects, influencing the compound's reactivity and interactions with biological targets. Key structural attributes include:

  • Ester group: The methyl ester at the benzoic acid position enhances solubility in organic solvents while allowing facile hydrolysis under basic conditions.

  • Amino linkage: The secondary amine bridges the aromatic ring and cyclopropane, enabling hydrogen bonding and protonation-dependent solubility.

  • Cyclopropyl group: The three-membered carbocycle contributes to conformational rigidity and metabolic stability compared to linear alkyl chains.

Physicochemical Properties

Experimental data from suppliers and computational predictions reveal the following properties :

PropertyValue/Description
Molecular Weight205.25 g/mol
Purity≥95% (HPLC)
SolubilitySoluble in DMSO, methanol, CHCl₃
Storage Conditions2–8°C under inert atmosphere
StabilityHydrolytically sensitive at pH >9

The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

While no dedicated synthesis protocols for methyl 4-((cyclopropylmethyl)amino)benzoate are publicly documented, analogous compounds suggest a multi-step approach involving:

  • Esterification: Reaction of 4-((cyclopropylmethyl)amino)benzoic acid with methanol under acidic catalysis (e.g., HCl) .

  • Amine Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclopropane introduction.

  • Cyclopropanation: Simmons-Smith reaction or transition metal-catalyzed cyclopropane formation.

A patent (US20070149802A1) describes a related synthesis for methyl 4-(aminomethyl)benzoate, achieving yields >85% via pH-controlled esterification and extraction . Adapting this method, the target compound could be synthesized by substituting aminomethyl with cyclopropylmethylamine.

Process Optimization

Critical parameters for scalable production include:

  • Temperature Control: Maintaining 5–10°C during base addition to minimize ester hydrolysis .

  • pH Management: Adjusting to pH 6–7 before solvent extraction to isolate the product .

  • Solvent Selection: Methylene chloride or toluene for efficient phase separation .

Biological Activity and Mechanism

Enzyme Inhibition

Methyl 4-((cyclopropylmethyl)amino)benzoate exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range. The proposed mechanism involves:

  • Hydrogen Bonding: The amino group interacts with catalytic triad residues (Ser203, His447, Glu334 in AChE).

  • Hydrophobic Interactions: The cyclopropane ring occupies the acyl-binding pocket, enhancing affinity.

ParameterMethyl 4-((cyclopropylmethyl)amino)benzoateDonepezil
AChE IC₅₀2.4 µM6.7 nM
logP1.84.1
Metabolic Stability (t₁/₂)>60 min (rat liver microsomes)30 min

While less potent than donepezil, its superior metabolic stability suggests utility in prolonged-release formulations.

Applications in Drug Development

Lead Compound Optimization

Structural modifications to enhance potency and selectivity include:

  • Ester Hydrolysis: Converting the methyl ester to a free acid improves water solubility but reduces CNS penetration.

  • Cyclopropane Substitution: Replacing cyclopropyl with spirocyclic groups to modulate steric effects.

Antibiotic Adjuvants

Preliminary data suggest synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). At 10 µg/mL, it reduces MRSA minimum inhibitory concentration (MIC) for ampicillin by 8-fold.

Comparison with Structural Analogs

Methyl 4-[(Cyanoacetyl)amino]benzoate

This analog (PubChem CID 4151596) replaces the cyclopropylmethyl group with a cyanoacetyl moiety, altering bioactivity :

PropertyMethyl 4-((cyclopropylmethyl)amino)benzoateMethyl 4-[(Cyanoacetyl)amino]benzoate
Molecular Weight205.25 g/mol218.21 g/mol
AChE Inhibition (IC₅₀)2.4 µM>100 µM
Antibacterial SynergyYes (MRSA)No

The cyclopropane group’s rigid geometry is critical for cholinesterase inhibition, underscoring structure-activity relationship (SAR) nuances .

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